Stereochemical Identity: 3-Epichromolaenide as a C-3 Epimer of Chromolaenide
The primary, verifiable point of differentiation for 3-Epichromolaenide is its stereochemical configuration at the C-3 position, which distinguishes it from its closest named analog, Chromolaenide [1]. The IUPAC name explicitly defines the stereocenters of 3-Epichromolaenide as (3aR,4R,6Z,9R,10E,11aR), whereas the NP-MRD entry for Chromolaenide describes its stereocenters as (3aR,4R,9S,11aS) . This difference in three-dimensional structure constitutes a distinct chemical entity.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl (E)-4-hydroxy-2-methylbut-2-enoate |
| Comparator Or Baseline | Chromolaenide: (3aR,4R,9S,11aS)-9-(acetyloxy)-6,10-dimethyl-3-methylidene-2-oxo-2H,3H,3aH,4H,5H,8H,9H,11aH-cyclodeca[b]furan-4-yl (2E)-4-hydroxy-2-methylbut-2-enoate |
| Quantified Difference | Different stereochemical designation (R vs. S) at C-3 position |
| Conditions | Structural elucidation via spectroscopic methods |
Why This Matters
This stereochemical distinction renders 3-Epichromolaenide and Chromolaenide non-interchangeable in any biological assay, as stereochemistry is a primary determinant of molecular recognition.
- [1] BioCrick. (n.d.). High Purity 3-Epichromolaenide (BCN7241) Technical Datasheet. View Source
